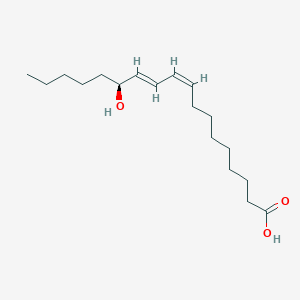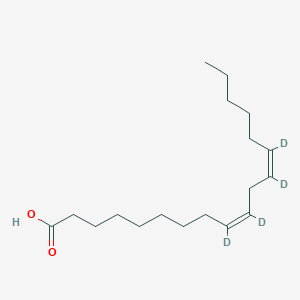![molecular formula C13H12FNO2S B163714 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-70-4](/img/structure/B163714.png)
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as MTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by forming diastereomers with chiral molecules, which can then be separated through chromatography. The diastereomers have different physical and chemical properties, allowing for their separation and analysis.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid does not have any known biochemical or physiological effects on the human body. It is a chemical compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its ability to form diastereomers with chiral molecules, allowing for their separation and analysis. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is its cost, as it can be expensive to synthesize and purify.
Direcciones Futuras
There are several future directions for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid research, including its potential use in the development of new drugs and in the analysis of complex mixtures. 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid may also have applications in the field of biotechnology, such as in the production of chiral compounds. Further research is needed to explore these potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Conclusion
In conclusion, 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to form diastereomers with chiral molecules makes it a valuable tool in the analysis of complex mixtures and the development of new drugs. Further research is needed to explore its potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Métodos De Síntesis
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized through several methods, including the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)aniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in its pure form.
Aplicaciones Científicas De Investigación
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used in various scientific research applications, including as a chiral derivatizing agent in the analysis of amino acids and as a resolving agent for enantiomers. It has also been used in the analysis of drug metabolites and in the separation of racemic mixtures.
Propiedades
Número CAS |
138568-70-4 |
|---|---|
Nombre del producto |
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Fórmula molecular |
C13H12FNO2S |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12FNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
Clave InChI |
IVUZUYWXILBGMR-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canónico |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)






![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)




![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)